molecular formula C11H16BrNO B13918837 6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide

6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide

Cat. No.: B13918837
M. Wt: 258.15 g/mol
InChI Key: HAJOJLHVUUYYLF-UHFFFAOYSA-N
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Description

6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide is a chemical compound with the molecular formula C11H15NO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases or cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. Its methoxy and methyl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide

InChI

InChI=1S/C11H15NO.BrH/c1-8-10-5-6-12-7-9(10)3-4-11(8)13-2;/h3-4,12H,5-7H2,1-2H3;1H

InChI Key

HAJOJLHVUUYYLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCNC2)OC.Br

Origin of Product

United States

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